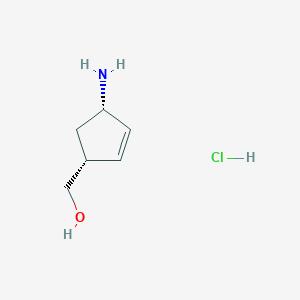

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Description

Structural Characterization and Stereochemical Analysis

IUPAC Nomenclature and Molecular Formula Determination

The compound’s systematic name, ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride , reflects its stereochemistry and functional groups. The molecular formula C₆H₁₂ClNO is derived from:

- Cyclopentene backbone : Five carbons with a double bond (C=C) at positions 2 and 3.

- Substituents :

- Amino group (-NH₂) at position 4.

- Hydroxymethyl group (-CH₂OH) at position 1.

- Hydrochloride counterion (Cl⁻).

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO | |

| Molecular Weight | 149.62 g/mol | |

| IUPAC Name | This compound |

The stereochemical descriptors (1R,4S) indicate:

- Position 1 : Hydroxymethyl group in the R configuration.

- Position 4 : Amino group in the S configuration.

Crystal Structure Elucidation via X-ray Diffraction Studies

While specific X-ray crystallography data for this compound are not publicly available, structural analogs (e.g., bicyclic aminocyclopentanol derivatives) provide insight into its likely conformation:

- Cyclopentene rigidity : The double bond (C2-C3) enforces a planar geometry, restricting rotational freedom. This rigidity positions substituents in fixed spatial relationships.

- Substituent orientation :

- The amino group (C4) and hydroxymethyl group (C1) adopt a cis configuration due to the (1R,4S) stereochemistry.

- Hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups may stabilize specific conformers.

For example, in structurally related compounds like (1S,4R)-4-aminocyclopent-2-en-1-yl)methanol , the cyclopentene ring adopts a puckered conformation to minimize steric strain.

Conformational Analysis of Cyclopentene Ring System

The cyclopentene ring’s conformation is influenced by its double bond and substituents:

Ring Puckering and Substituent Effects

- Double bond constraint : The C2-C3 double bond restricts the ring to a half-chair or envelope conformation.

- Substituent placement :

- C1 (hydroxymethyl) : The -CH₂OH group occupies an axial or equatorial position, depending on the puckering mode.

- C4 (amino) : The -NH₂ group typically adopts an equatorial position to avoid eclipsing interactions.

| Conformation | Key Features | Energy Impact |

|---|---|---|

| Half-chair | C2-C3 double bond in a planar arrangement; C1 and C4 substituents axial/equatorial | Minimum strain |

| Envelope | One carbon out of plane; C1 and C4 substituents staggered | Intermediate strain |

Steric and Torsional Strain

- Torsional strain : Eclipsing interactions between substituents (e.g., -CH₂OH and -NH₂) are minimized in the half-chair conformation.

- Steric hindrance : Bulky groups (e.g., hydroxymethyl) favor equatorial positioning to reduce 1,3-diaxial interactions.

This conformational flexibility is critical for the compound’s reactivity, as substituent positioning directly influences hydrogen-bonding capacity and electronic effects.

Stereoelectronic Effects in Bicyclic Aminocyclopentanol Derivatives

The compound’s stereochemistry and electronic environment govern its physicochemical properties:

Amine Basicity and Conjugation

- Amino group pKa : The -NH₂ group’s basicity is influenced by:

- Conjugation with the double bond : Partial delocalization of the lone pair into the cyclopentene π-system may reduce basicity.

- Hydrogen bonding : Intramolecular H-bonding between -NH₂ and -OH stabilizes the protonated form, lowering pKa.

| Factor | Impact on pKa | Example Analog |

|---|---|---|

| Conjugation with C=C | Decreases basicity (electron withdrawal) | |

| Intramolecular H-bond | Increases acidity (stabilizes conjugate acid) |

Electronic Effects of Substituents

- Hydroxymethyl group (-CH₂OH) :

- Inductive effect : The -OH group withdraws electron density via the σ-bond, slightly deactivating the adjacent carbon.

- Resonance effects : Limited due to the saturated cyclopentene system.

- Stereochemical shielding : The (1R,4S) configuration positions substituents to minimize steric clashes, optimizing electronic interactions.

Properties

IUPAC Name |

[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSXBUVSKWALM-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287717-44-6 | |

| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Resolution of Racemic Mixture

- The racemic 1-amino-4-(hydroxymethyl)-2-cyclopentene is resolved using chiral acids such as D- or L-tartaric acid in methanol or aqueous media.

- Crystallization of diastereomeric salts allows isolation of individual stereoisomers.

- This step ensures separation of (1R,4S) and (1S,4R) isomers prior to further transformations.

Protection of Amino Group

Reduction of Lactam/Amide

- Sodium borohydride (NaBH4) is used to reduce the lactam function to the corresponding amino alcohol.

- The reduction is facilitated by the in-situ generation of boranes from NaBH4, which aids in the cleavage of the amide bond.

- This step converts the protected lactam to tert-butyl [(1S,4R)-4-hydroxymethyl)cyclopent-2-en-1-yl]carbamate.

Deprotection and Hydrolysis

- The BOC protecting group is removed by treatment with dilute hydrochloric acid.

- This hydrolysis yields the free amino alcohol, this compound.

- The hydrochloride salt form improves stability and facilitates isolation.

Industrial and Laboratory Scale Preparation

- Industrial processes emphasize safety, scalability, and purity.

- Reduction is often performed in solvents such as 2-butanol or tetrahydrofuran (THF) using sodium borohydride or lithium borohydride.

- Resolution is achieved by crystallization with chiral acids (e.g., D-tartaric acid) followed by filtration and purification.

- The process may involve multiple recrystallizations or chromatographic separations to achieve high enantiomeric purity (>99% ee).

Analytical and Chromatographic Validation

A robust analytical method is essential for monitoring the isomeric purity and overall quality of the compound:

| Parameter | Details |

|---|---|

| Chromatographic Method | Chiral HPLC using Daicel Chiralpak IA/IB/IC columns |

| Mobile Phase | Water : Acetonitrile : Methanol mixture (reverse phase) |

| Resolution | Baseline separation of (1R,4S) and (1S,4R) isomers with resolution > 2.0 |

| Sensitivity (LOD/LOQ) | LOD ~0.03 μg/mL; LOQ ~0.045% for (1R,4S) isomer |

| Precision (RSD) | <2.0% for retention time and peak area (repeatability and intermediate precision) |

| Stability | Sample and mobile phase stable for at least 24 hours |

This validated method allows precise quantification of the undesired (1R,4S) isomer in mixtures and is critical for quality control during synthesis.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Resolution of racemic mixture | D- or L-tartaric acid in methanol/water | Separation of enantiomers |

| 2 | Protection of amino group | Di-tert-butyl dicarbonate (BOC protection) | Formation of tert-butyl carbamate |

| 3 | Reduction of lactam/amide | Sodium borohydride in 2-butanol or THF | Conversion to amino alcohol intermediate |

| 4 | Deprotection and hydrolysis | Dilute hydrochloric acid | Formation of amino alcohol hydrochloride |

| 5 | Purification | Crystallization, chiral HPLC | Isolation of pure (1R,4S) hydrochloride |

Research Findings and Optimization

- The use of sodium borohydride with in-situ borane generation improves reduction efficiency of the lactam.

- Chiral chromatographic columns based on crown ether stationary phases provide superior resolution of enantiomers.

- The method exhibits excellent linearity and robustness, suitable for industrial quality control.

- Stability studies confirm that both the compound and analytical solutions remain unchanged over 24 hours, ensuring reliable analysis.

Chemical Reactions Analysis

Types of Reactions: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a precursor in the synthesis of various cyclopentene derivatives. Its amino and hydroxymethyl groups allow for further functionalization, making it valuable in organic synthesis .

Synthetic Routes

- Common synthetic methods include cyclization reactions and functional group modifications. For instance, the Mitsunobu reaction can be utilized to introduce the amino group effectively.

Reactivity

- ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride can undergo oxidation, reduction, and substitution reactions. For example:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Reduction can yield cyclopentane derivatives.

- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Biological Research

Enzyme-Substrate Interactions

- In biological studies, this compound is employed to investigate enzyme-substrate interactions due to its structural similarity to natural products. This makes it a valuable tool for understanding biochemical pathways.

Precursor for Biologically Active Molecules

- It is also used as a precursor in the synthesis of compounds with potential therapeutic effects. Its ability to modulate enzyme activity through interactions with specific molecular targets is of significant interest in drug development .

Pharmaceutical Applications

Drug Development

- This compound has been explored for its potential as a lead compound in drug discovery. Its unique structure allows it to target specific biological pathways, which is crucial for developing new therapeutic agents .

Case Study: Abacavir Sulfate

- Research indicates that this compound can serve as an undesired isomer in the synthesis of Abacavir Sulfate, an antiretroviral medication used in HIV treatment. Controlling the presence of this isomer is essential to ensure the efficacy and safety of the drug . A sensitive chiral HPLC method has been developed to monitor and control this impurity during pharmaceutical manufacturing processes .

Industrial Applications

Production of Specialty Chemicals

- In industry, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it suitable for diverse applications in chemical manufacturing .

Summary Table of Applications

| Application Area | Specific Uses | Key Insights |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Useful in organic synthesis; versatile reactivity |

| Biological Research | Study of enzyme-substrate interactions; precursor for bioactive compounds | Important for understanding biochemical pathways |

| Pharmaceutical | Lead compound in drug development; control of isomers in Abacavir Sulfate | Essential for drug efficacy and safety; sensitive monitoring techniques needed |

| Industrial | Production of specialty chemicals and agrochemicals | Valuable intermediate with broad applications |

Mechanism of Action

The mechanism of action of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride with structurally related compounds, focusing on stereochemistry, functional groups, synthetic routes, and applications.

Enantiomeric Pair: (1R,4S) vs. (1S,4R) Isomers

Key Insight : Despite identical molecular formulas, the enantiomers exhibit divergent biological activities. The (1S,4R)-isomer is pharmacologically active in Abacavir, while the (1R,4S)-isomer is a process-related impurity requiring stringent control .

Structural Analogs with Modified Functional Groups

Key Insight : Functional group substitutions (e.g., ester vs. alcohol) and ring size (cyclopentane vs. cyclohexane) significantly alter solubility, target affinity, and metabolic stability.

Cyclopentenyl Derivatives with Varied Substituents

Key Insight : Acidic/basic functional groups influence ionization states, impacting chromatographic behavior and purification strategies.

Biological Activity

((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO·HCl

- CAS Number : 168960-19-8

The structure features an amino group and a hydroxymethyl group on a cyclopentene ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the amino and hydroxymethyl groups allows for:

- Hydrogen Bonding : Facilitates binding to target proteins.

- Electrostatic Interactions : Enhances specificity towards certain biological pathways.

These interactions can modulate enzyme activity and influence signaling pathways, making it a valuable tool in biochemical studies and drug design.

Applications in Drug Development

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

- Neurological Disorders : As a lead compound for developing drugs targeting conditions like Alzheimer's disease.

- Antiviral Agents : Its structural similarity to nucleoside analogs positions it as a candidate for antiviral drug development, especially against HIV .

1. Synthesis and Purification

Research has shown that this compound can be synthesized through various methods, including Mitsunobu reactions. A study highlighted the importance of controlling isomeric purity during synthesis to avoid undesired effects in pharmaceutical applications. A sensitive chiral HPLC method was developed to separate this compound from its enantiomer (1S,4R) during production processes .

2. Biological Assays

In vitro studies have demonstrated that the compound exhibits moderate inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases that play a role in viral replication. The inhibition rates were quantified using standard enzyme assays, revealing potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid | Carboxylic acid group instead of hydroxymethyl | Moderate activity against metabolic enzymes |

| (1S,4R)-4-Aminocyclopent-2-en-1-yl methanol hydrochloride | Enantiomer with different stereochemistry | Higher potency in certain assays |

| Cyclopentene derivatives | Various functional groups | Diverse biological activities depending on substitutions |

Q & A

Q. Why do synthetic yields vary across literature reports, and how can this be standardized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.